![molecular formula C18H13ClO5S B2524181 Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate CAS No. 320417-79-6](/img/structure/B2524181.png)

Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

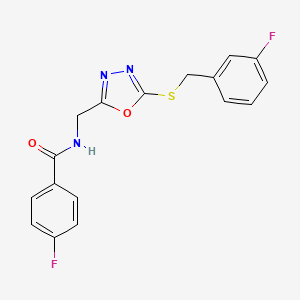

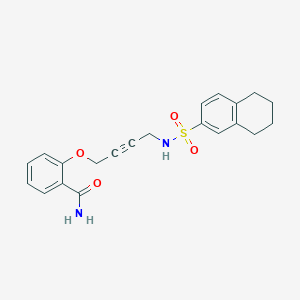

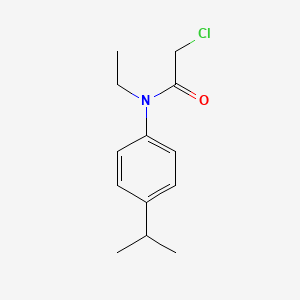

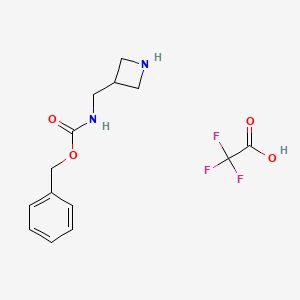

“Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C18H13ClO5S . It is also known as "methyl 3-{5-[(4-chlorobenzoyloxy)methyl]furan-2-yl}thiophene-2-carboxylate" .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring and a furan ring, both of which are five-membered rings with one heteroatom. The thiophene ring is substituted with a carboxylate group, while the furan ring is substituted with a (4-chlorobenzoyl)oxy]methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound can be found in various chemical databases .Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate, due to its complex structure, is involved in various chemical transformations and synthesis processes. For instance, El’chaninov et al. (1982) explored the oxidation of similar compounds, revealing insights into the potential chemical behaviors of such complex molecules (El’chaninov, Simonov, & Simkin, 1982). Pevzner (2011) studied the hydrolysis and subsequent conversion of similar furan compounds, demonstrating the versatility of these compounds in synthetic chemistry (Pevzner, 2011).

Organic Chemistry and Compound Formation

Research in organic chemistry has revealed various reactions and mechanisms involving furan and thiophene derivatives. Corral and Lissavetzky (1984) investigated reactions leading to the formation of thiotetronic and α-halogenothiotetronic acids, which sheds light on the potential reactivity of similar compounds (Corral & Lissavetzky, 1984). Burgaz et al. (2007) focused on the oxidative cyclization of 3-oxopropanenitriles, providing insights into the cyclization processes that could be relevant to similar chemical structures (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Photochromic Properties and Synthesis

Dithienylthiazines, including derivatives from dithienylacetylenes, have been studied for their moderate photochromic properties. Research by Belen’kii et al. (2005) on these compounds can provide an understanding of how similar chemical structures may behave under different conditions (Belen’kii, Shirinian, Gromova, Kolotaev, & Krayushkin, 2005).

Polymer Formation and Properties

The formation of polymers and their properties is another area of interest. For example, the study by Näsman (2003) on furan derivatives highlights the potential of these compounds in polymer synthesis and characterization (Näsman, 2003).

Coordination Chemistry

In coordination chemistry, the behavior of similar compounds with metal ions is of great interest. Research by Bouet and Dugué (1989) on furan aldoxime complexes with 3d element dihalides reveals the potential of similar compounds in forming complex metal-organic structures (Bouet & Dugué, 1989).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-[5-[(4-chlorobenzoyl)oxymethyl]furan-2-yl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO5S/c1-22-18(21)16-14(8-9-25-16)15-7-6-13(24-15)10-23-17(20)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWDQUKCJIPGLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2524114.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524115.png)

![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B2524119.png)

![1-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}methanesulfonamide](/img/structure/B2524120.png)